2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methyl groups and a 4-methylphenyl group attached to the thiazole ring. It is known for its distinctive aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4-phenyl-1,3-thiazole
- 2,5-Dimethyl-4-(4-chlorophenyl)-1,3-thiazole
- 2,5-Dimethyl-4-(4-methoxyphenyl)-1,3-thiazole
Uniqueness
2,5-Dimethyl-4-(4-methylphenyl)-1,3-thiazole is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
324067-70-1 |
---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2,5-dimethyl-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-8-4-6-11(7-5-8)12-9(2)14-10(3)13-12/h4-7H,1-3H3 |
InChI Key |
NNLIFLWGVBIQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.